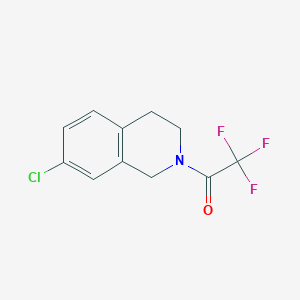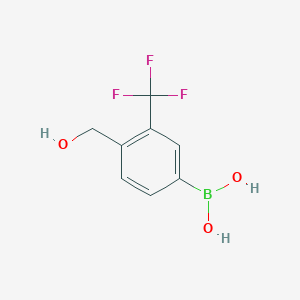
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
“4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” is a type of boronic acid that contains a phenyl group with a trifluoromethyl substituent . It is used as a reactant in the preparation of various compounds with potential biological activity .
Molecular Structure Analysis
The molecular formula of “4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” is C7H6BF3O2 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
This compound is a white powder . The exact physical and chemical properties of “4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Drug Design and Delivery
- Application : Phenylboronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
- Results : The rate of the reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Organic Synthesis
- Application : Phenylboronic acids and their esters are widely used in organic synthesis . They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .
- Methods : In a typical Suzuki-Miyaura reaction, a phenylboronic acid or ester is reacted with an aryl halide in the presence of a palladium catalyst and a base .
- Results : This reaction allows for the formation of a wide range of biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials .
Materials Science
- Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals and materials .
- Methods : Trifluoromethylated phenylboronic acids and their esters can be used to introduce trifluoromethyl groups into various materials, potentially altering their properties .
- Results : The specific outcomes would depend on the material and the specific application .
Antibacterial Agents
- Application : Phenylboronic acid-functionalized silver nanoparticles (AgNPs-PBA n ) have been developed as a new kind of functional material for antibacterial applications .
- Methods : The phenylboronic acid groups on the surface of AgNPs-PBA n form covalent bonds with the cis-diol groups of lipopolysaccharide or teichoic acid on the bacterial surface, which highly promotes the interaction between AgNPs-PBA n and bacteria, resulting in a very strong enhancement of their antibacterial action via membrane disruption .
- Results : The antibacterial efficiency of the phenylboronic acid-functionalized AgNPs on a series of bacteria is 32 times higher than that of bare AgNPs . Moreover, AgNPs-PBA n showed a high selectivity toward bacteria with an IC 50 (half maximal inhibitory concentration to mammalian cells) more than 160 times its MBC (minimum bactericidal concentration) .
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,13-15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSLFNOGULATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



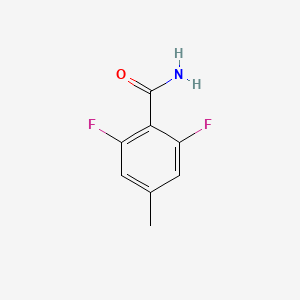


![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)


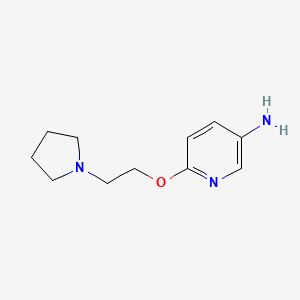

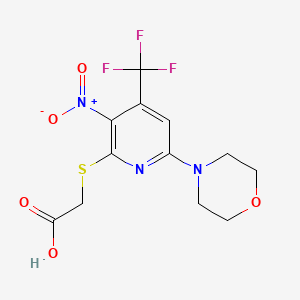
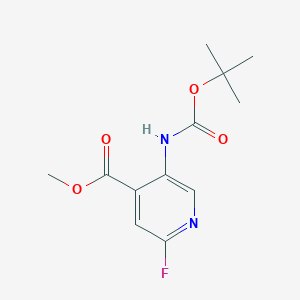
![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)


